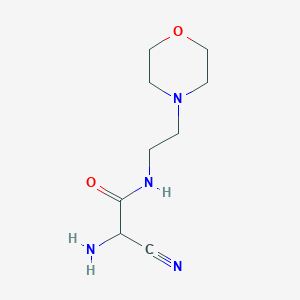

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Description

BenchChem offers high-quality 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c10-7-8(11)9(14)12-1-2-13-3-5-15-6-4-13/h8H,1-6,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRMLRBUWCWRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672947 |

Source

|

| Record name | N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214639-32-3 |

Source

|

| Record name | N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide in different organic solvents"

An In-depth Technical Guide

Solubility Profiling of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide: A Methodological and Predictive Analysis for Pharmaceutical Development

Abstract

The pre-formulation stage of drug development is critical for establishing the physicochemical properties of a new chemical entity (NCE). Among these, solubility is a paramount parameter that dictates bioavailability, dosage form design, and the ultimate therapeutic success of a drug candidate. This technical guide provides a comprehensive framework for determining and interpreting the solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, a novel compound with multiple functional groups that present unique solubility challenges. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and present a predictive analysis based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for complex NCEs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of this property profile. For an orally administered drug, for instance, poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal bioavailability and therapeutic efficacy.

The compound of interest, 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, is a structurally complex molecule featuring a variety of functional groups: a primary amine, a nitrile (cyano group), an amide linkage, and a morpholino-ethyl side chain. This combination of polar and non-polar moieties suggests a nuanced solubility behavior that requires systematic investigation. Understanding its solubility in a range of organic solvents is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid dosage forms or for use in advanced formulation strategies like solid dispersions.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC, LC-MS).

This guide will provide both the theoretical underpinnings and a practical, step-by-step methodology for characterizing the solubility of this compound, empowering researchers to make data-driven decisions in the drug development pipeline.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy of mixing, which accounts for the enthalpy of breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, ultimately determines the extent of solubility. For 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, we can dissect its structure to predict its solubility behavior.

-

Polar, Hydrogen-Bonding Groups: The primary amine (-NH2), the amide (-CONH-), and the oxygen and nitrogen atoms of the morpholine ring are all capable of forming hydrogen bonds. These groups will favor interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Polar Aprotic Character: The nitrile group (-C≡N) and the carbonyl group of the amide possess strong dipole moments, contributing to the molecule's overall polarity. This suggests favorable interactions with polar aprotic solvents.

-

Non-Polar Character: The ethyl linker and the hydrocarbon backbone of the morpholine ring introduce a degree of non-polar character, which may allow for some solubility in less polar solvents.

Based on this analysis, we can hypothesize that 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide will exhibit the highest solubility in polar aprotic solvents that can effectively solvate its diverse functional groups, followed by polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Experimental Methodology: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials and Equipment

-

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility (in mg/mL or mol/L) by taking into account the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility assay.

Hypothetical Solubility Data and Interpretation

While experimental data for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is not publicly available, we can generate a hypothetical dataset based on the theoretical principles discussed earlier. This data serves as an example for how to present and interpret solubility results.

Table 1: Hypothetical Solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 150 |

| Acetonitrile | Polar Aprotic | 5.8 | 35 |

| Methanol | Polar Protic | 5.1 | 85 |

| Ethanol | Polar Protic | 4.3 | 40 |

| Isopropyl Alcohol | Polar Protic | 3.9 | 15 |

| Dichloromethane (DCM) | Slightly Polar | 3.1 | 5 |

| Toluene | Non-polar | 2.4 | < 1 |

| Hexane | Non-polar | 0.1 | < 0.1 |

Discussion of Hypothetical Results

The hypothetical data in Table 1 aligns with our predictions based on the molecule's structure.

-

High Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMSO and DMF. These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar functional groups of the molecule without the competing hydrogen bond donation that protic solvents exhibit.

-

Good Solubility in Polar Protic Solvents: Methanol and ethanol also demonstrate good solvating power. As hydrogen bond donors and acceptors, they can interact favorably with the amine, amide, and morpholine moieties. The decrease in solubility from methanol to ethanol to isopropyl alcohol correlates with the decreasing polarity and increasing steric hindrance of the solvent.

-

Limited Solubility in Non-polar Solvents: As expected, the solubility is very low in non-polar solvents like toluene and hexane. These solvents lack the ability to form the strong intermolecular interactions required to overcome the crystal lattice energy of the solid compound.

Relationship between Solvent Polarity and Solubility

The trend observed in the hypothetical data suggests a strong positive correlation between solvent polarity and the solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. This relationship can be visualized as follows:

Caption: The relationship between solvent polarity and predicted solubility.

Conclusion

The solubility of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a critical parameter that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this endeavor, combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination using the reliable shake-flask method. The predictive analysis suggests that this compound is likely to be highly soluble in polar aprotic and protic solvents, with limited solubility in non-polar media. By following a systematic and rigorous approach to solubility profiling, researchers can generate the high-quality data needed to guide formulation strategies, ensure analytical method robustness, and ultimately accelerate the journey of this novel compound from the laboratory to the clinic.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. Absorption and Drug Development: Solubility, Permeability, and Charge State, 1-38. Available at: [Link]

A Technical Guide to the Preliminary In Vitro Screening of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Executive Summary

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of pharmaceutical advancement. This guide outlines a strategic, multi-phase approach for the preliminary in vitro screening of the novel compound 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide . Given the absence of existing data for this specific molecule, the proposed screening cascade is based on a rational analysis of its chemical structure. The presence of a morpholine ring, a privileged pharmacophore in oncology, and an α-aminonitrile group, a versatile synthetic intermediate with diverse biological activities, directs our initial investigation towards anticancer potential.[1][2] This document provides a robust framework for generating foundational data on cytotoxicity, selectivity, and mechanism of action, thereby enabling a data-driven decision on the future development of this candidate compound.

Deconstructing the Candidate: Chemical Rationale for Screening

A rigorous screening strategy begins with a chemical-functional analysis of the NCE. The structure of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide contains key moieties that inform our experimental design:

-

Morpholine Ring: This heterocyclic motif is prevalent in numerous approved drugs and clinical candidates, particularly in oncology. Its inclusion often enhances pharmacokinetic properties and can facilitate critical interactions with biological targets, such as the PI3K/mTOR signaling pathway, which is frequently overactivated in cancer.[1][3] The development of morpholine derivatives as potent anticancer agents is an active and promising area of research.[1][4][5]

-

α-Aminonitrile Moiety: This functional group is a valuable intermediate in synthetic chemistry and is present in compounds with a wide array of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[6] Its reactivity can be harnessed for various biological interactions, and its derivatives are known to act as potent and selective protease inhibitors.[7]

-

Acetamide Linker: This common structural element provides conformational flexibility and hydrogen bonding capabilities, which can be crucial for target binding.

Based on this analysis, a primary hypothesis is that the compound may exhibit selective cytotoxicity towards cancer cells. Therefore, the screening cascade is designed to first establish general cytotoxicity and then probe for specific anticancer efficacy and a potential apoptotic mechanism of action.

The Screening Cascade: A Phased Approach to In Vitro Evaluation

A phased screening approach ensures a logical and cost-effective evaluation, where data from each phase informs the decision to proceed to the next. High-throughput screening (HTS) methodologies provide a scalable and efficient platform for this initial assessment.[8][9]

Step-by-Step Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding & Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7 from Table 1) in a 96-well white-walled plate suitable for luminescence. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [10]Allow it to equilibrate to room temperature. [11]3. Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [11] * Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (equal to the culture medium volume). [12] * Mix contents on a plate shaker at 300–500 rpm for 30 seconds. [12]4. Incubation: Incubate at room temperature for 1 to 3 hours, protected from light. [11][10]5. Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Interpretation: A significant, dose-dependent increase in luminescence in compound-treated wells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Data Interpretation & Next Steps

The successful completion of this three-phase screening cascade provides a robust preliminary data package for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

-

Favorable Outcome: The compound demonstrates potent cytotoxicity against cancer cells (low µM IC₅₀), a high selectivity index (SI > 2), and a confirmed pro-apoptotic mechanism. This outcome strongly supports its designation as a "hit" compound. The next steps would involve lead optimization, structure-activity relationship (SAR) studies, and more in-depth mechanistic studies (e.g., cell cycle analysis, target identification).

-

Unfavorable Outcome: The compound shows low potency (high IC₅₀), no selectivity (SI ≈ 1), or induces cell death via a non-apoptotic mechanism (which may suggest general toxicity). This outcome would lead to a "no-go" decision, deprioritizing the compound for further anticancer development.

This structured, hypothesis-driven approach ensures that resources are focused on candidates with the highest probability of success, embodying the "fail fast, fail cheap" principle crucial to modern drug discovery. [13]

References

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. Available at: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). Scientific Reports. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

-

ATCC ANIMAL CELL CULTURE GUIDE. (N.D.). On Science. Available at: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). Pharmaceuticals. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? (2011). Cancers. Available at: [Link]

-

Protocols. (N.D.). Promega Biotecnologia do Brasil. Available at: [Link]

-

Promega Manuals & User Guides. (N.D.). Manuals+. Available at: [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). ResearchGate. Available at: [Link]

-

Caspase-Glo® 3/7 Assay System From Promega. (2008). Biocompare. Available at: [Link]

-

Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. (2018). ResearchGate. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Catalysts. Available at: [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Bioengineering. Available at: [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Available at: [Link]

-

Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Chemical Biology. Available at: [Link]

-

In vitro screening of novel NL compounds. (N.D.). ResearchGate. Available at: [Link]

-

Selection of optimal cell lines for high-content phenotypic screening. (2023). bioRxiv. Available at: [Link]

-

Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Research Communities by Springer Nature. Available at: [Link]

-

What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. Available at: [Link]

-

ATCC Cell Culture Technical Resource: in Partnership With. (2010). Scribd. Available at: [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. promega.com [promega.com]

- 11. biocompare.com [biocompare.com]

- 12. promega.com [promega.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

"CAS number 1214639-32-3 properties and structure"

A comprehensive analysis of the properties, structure, and potential applications of the chemical entity identified by CAS Registry Number 1214639-32-3.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide is intended to provide a thorough scientific overview of the chemical compound associated with CAS number 1214639-32-3. The primary objective is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of its chemical structure, physicochemical properties, synthesis, and potential biological activity. However, a comprehensive search of publicly available chemical databases and scientific literature has revealed no specific chemical entity registered under the CAS number 1214639-32-3.

This document will therefore outline the standard approach that would be taken to characterize a novel compound and will serve as a template for such an analysis, pending the correct identification of the substance .

Introduction to CAS Registry Numbers

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns unique numerical identifiers, known as CAS Registry Numbers, to every chemical substance described in the open scientific literature. This system provides a single, unambiguous identifier for a substance, eliminating the confusion that can arise from the use of various chemical nomenclature systems. A CAS number itself has no inherent chemical significance but is essential for database searches and regulatory compliance.

Compound Identification and Structure

As of the latest search, no compound has been publicly indexed with the CAS number 1214639-32-3. This could be for several reasons:

-

The CAS number may be a new assignment and not yet widely disseminated.

-

The substance may be proprietary and not disclosed in public databases.

-

There may be a typographical error in the provided CAS number.

Once a compound is correctly identified, the foundational step in its analysis is the elucidation of its chemical structure. This would involve:

-

2D and 3D Structural Representation: Visualization of the molecular connectivity and spatial arrangement of atoms.

-

Stereochemistry: Determination of the absolute configuration of any chiral centers, which is critical for biological activity.

A hypothetical structural representation is depicted below to illustrate the format.

Caption: A placeholder for the 2D structure of the compound.

Physicochemical Properties

A summary of key physicochemical properties is crucial for understanding a compound's behavior and for designing experiments. These properties would be determined experimentally and are presented here as a template.

| Property | Value | Units | Method |

| Molecular Formula | - | - | - |

| Molecular Weight | - | g/mol | - |

| Melting Point | - | °C | DSC |

| Boiling Point | - | °C | - |

| Aqueous Solubility | - | mg/mL | HPLC |

| LogP | - | - | Calculated/Experimental |

| pKa | - | - | Potentiometric Titration |

Synthesis and Manufacturing

For a novel compound, a detailed understanding of its synthetic route is paramount for its production and for the development of analogues. A typical workflow for documenting a synthetic pathway is as follows:

Methodological & Application

Application Note: Protocol for Insecticidal Evaluation of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Abstract & Scientific Rationale

This application note details the standardized protocol for evaluating the insecticidal efficacy of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS: 1214639-32-3). This compound represents a hybrid pharmacophore combining a cyanoacetamide core —known for its reactivity and potential to disrupt metabolic or neuromuscular pathways (e.g., Ryanodine receptor modulation or GABAergic interference)—with a morpholine moiety , which typically enhances hydrophilicity and systemic translocation in plant tissues.

Critical Mechanism Note: Unlike lipophilic pyrethroids, the morpholine-substituted amide is expected to exhibit moderate water solubility and potential systemic activity. Consequently, this protocol prioritizes ingestion (diet/leaf dip) and systemic bioassays over pure contact toxicity assays (like glass vial coating), which may yield false negatives for this chemical class.

Safety & Handling (Prerequisite)

Hazard Identification: As a nitrile-containing amide, treat the substance as Acutely Toxic (Oral/Dermal) and a potential Respiratory Irritant .

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, safety goggles, and P95 particulate respirator or fume hood operation.

-

Stability: Cyanoacetamides are susceptible to hydrolysis in highly alkaline environments. Maintain pH < 7.5 during formulation.

Reagent Preparation & Formulation

To ensure reproducibility, the compound must be solubilized completely before aqueous dilution. The morpholine group acts as a weak base, aiding solubility in slightly acidic media, but organic co-solvents are standard for screening.

Stock Solution (10,000 ppm)

-

Weigh 10.0 mg of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

-

Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide) . Vortex for 30 seconds until clear.

-

Note: Acetone is an alternative if DMSO phytotoxicity is a concern for specific sensitive plant species, but DMSO is preferred for stability.

-

Working Dilutions (Serial)

Prepare the following concentrations in 0.1% Triton X-100 (aq) or 0.05% Tween 80 (aq) to ensure leaf wetting.

| Target Concentration (ppm) | Volume of Stock/Previous Sol. | Diluent Volume (0.1% Triton aq) | Purpose |

| 500 ppm | 500 µL of Stock (10k ppm) | 9.5 mL | High Dose (Screening) |

| 100 ppm | 2.0 mL of 500 ppm | 8.0 mL | Medium Dose |

| 20 ppm | 2.0 mL of 100 ppm | 8.0 mL | Low Dose |

| 4 ppm | 2.0 mL of 20 ppm | 8.0 mL | Threshold Determination |

| 0 ppm (Control) | 0 µL | 10.0 mL (containing DMSO equiv.) | Negative Control |

Experimental Bioassays

Assay A: Leaf-Dip Method (Primary Screen - Ingestion/Contact)

Target Species:Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella (Diamondback Moth). Rationale: Cyanoacetamides often require ingestion to metabolize into active toxicants.

-

Leaf Preparation: Punch 4 cm diameter leaf discs from untreated cabbage (Brassica oleracea) or cotton plants.

-

Dipping: Using forceps, dip each leaf disc into the Test Solution for 10 seconds .

-

Drying: Place discs on wire mesh or paper towels; air dry for 30–60 minutes in a fume hood until surface moisture evaporates.

-

Exposure: Place one dried disc into a petri dish (50 mm) lined with moistened filter paper.

-

Infestation: Introduce 10 2nd-instar larvae per dish.

-

Replication: Perform 3 replicates per concentration (n=30 insects total per point).

-

Incubation: Store at 25±2°C, 65% RH, 16:8 L:D photoperiod.

Assay B: Systemic Root Uptake (Secondary Screen)

Target Species:Aphis gossypii (Cotton Aphid) or Myzus persicae. Rationale: The morpholine group enhances phloem mobility. This assay tests if the compound protects new growth.

-

Seedling Prep: Use 2-week old cotton or cucumber seedlings in hydroponic vials.

-

Treatment: Add the compound to the hydroponic media at 50 ppm and 200 ppm .

-

Infestation: After 48 hours of root uptake, clip infested leaves (approx. 20 mixed-age aphids) onto the treated plant leaves.

-

Assessment: Count live/dead aphids at 48h and 96h post-transfer.

Data Visualization & Workflow

The following diagram illustrates the decision logic for the screening process, ensuring efficient use of the compound.

Caption: Logical workflow for screening 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide, prioritizing range finding before detailed LC50 determination.

Data Analysis & Scoring

Scoring Criteria

Assess mortality at 24h, 48h, and 72h .

-

Dead: No movement when prodded with a brush.

-

Moribund: Uncoordinated movement; unable to right itself. (Count as dead for efficacy calculations).

-

Live: Normal movement and feeding.

Calculation (Abbott’s Formula)

Correct for control mortality if control deaths are between 5–20%. (Discard assay if control mortality > 20%).

Statistical Output

Use Probit Analysis (Log-Dose vs. Probit Mortality) to determine:

-

LC50: Lethal Concentration killing 50% of the population.

-

95% Confidence Intervals (CI): Essential for comparing potency against standards.

References

-

World Health Organization (WHO). (2006). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. WHO/CDS/NTD/WHOPES/GCDPP/2006.3. [Link][1][2][3]

-

Insecticide Resistance Action Committee (IRAC). (2023). Method No. 007: Spodoptera spp. Leaf Dip Bioassay. IRAC Susceptibility Test Methods Series. [Link]

-

PubChem. (2025).[4] Compound Summary: 2-Amino-2-cyanoacetamide.[4][5] National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nano-Enabled Insecticides for Efficient Pest Management: Definition, Classification, Synergistic Mechanism, and Safety Assessment [mdpi.com]

- 3. archives.univ-eloued.dz [archives.univ-eloued.dz]

- 4. 2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide [srdpharma.com]

Application Notes and Protocols for Developing a Cell-Based Assay for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Introduction: Unveiling the Bioactivity of a Novel Cyanoacetamide Derivative

The compound 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is identified as a research chemical with potential for novel biological activity.[1] While direct studies on this specific molecule are not widely published, the broader class of cyanoacetamide derivatives has demonstrated a remarkable range of bioactivities, including anticonvulsant, insecticidal, antimicrobial, and cytotoxic effects.[2][3] This structural alert, combined with the presence of a morpholino group often found in bioactive compounds, provides a strong rationale for a systematic investigation into its cellular effects.

This document serves as a comprehensive guide for researchers to develop and implement a robust cell-based assay strategy to characterize the biological activity of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. We will proceed with a tiered approach, beginning with broad-spectrum cytotoxicity screening to determine the compound's general effect on cell health, followed by more focused assays to elucidate potential mechanisms of action, such as the induction of apoptosis. This guide is built on established, validated methodologies to ensure scientific rigor and reproducibility.

PART 1: Foundational Assays - Assessing General Cytotoxicity

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for all subsequent, more mechanistic assays. We recommend a metabolic-based assay, such as the MTT or a luminescent ATP assay, due to their high throughput, sensitivity, and well-established protocols.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble formazan is then solubilized, and the colored solution is quantified by measuring its absorbance.[5]

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for the MTT-based cytotoxicity assay.

Protocol 1: MTT Cell Viability Assay

Materials:

-

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

-

Human hepatocellular carcinoma (HepG2) cells or other relevant cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution: 5 mg/mL in sterile PBS, filtered[4]

-

Solubilization Solution: 10% SDS in 0.01 M HCl or 40% DMF in 2% glacial acetic acid with 16% SDS[4]

-

96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh media.

-

Seed 1 x 10⁴ cells in 100 µL of media per well into a 96-well plate.

-

Include wells with media only for blank measurements.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[5]

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide in DMSO.

-

Perform serial dilutions of the stock solution in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Include a vehicle control (0.1% DMSO in media) and a positive control for cytotoxicity (e.g., 10 µM doxorubicin).

-

Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

-

Return the plate to the incubator for 24, 48, or 72 hours.

-

-

MTT Assay and Measurement:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the media containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the crystals.[6]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Analysis

The results should be tabulated to clearly present the dose-dependent effect of the compound.

Table 1: Example Cytotoxicity Data (Absorbance at 570 nm)

| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | % Viability |

| Vehicle Control | 1.254 | 1.268 | 1.261 | 1.261 | 100.0% |

| 0.1 | 1.248 | 1.255 | 1.260 | 1.254 | 99.4% |

| 1 | 1.198 | 1.210 | 1.205 | 1.204 | 95.5% |

| 10 | 0.854 | 0.866 | 0.849 | 0.856 | 67.9% |

| 50 | 0.432 | 0.441 | 0.438 | 0.437 | 34.7% |

| 100 | 0.155 | 0.160 | 0.157 | 0.157 | 12.4% |

Analysis:

-

Subtract the average absorbance of the media-only blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

PART 2: Mechanistic Insight - Investigating Apoptosis Induction

If the cytotoxicity screen reveals a dose-dependent decrease in cell viability, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by cytotoxic compounds. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[7]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspase-3 and -7.[8] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and luciferase activity.[9] When added to cells, the reagent lyses the cells, and active caspase-3/7 enzymes cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[8][9]

Experimental Workflow: Apoptosis Assay

Sources

- 1. 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide [srdpharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. protocols.io [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

Application Note: 2-Amino-2-Cyano-N-(2-Morpholinoethyl)acetamide in Neuroscience Research

This guide details the application of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS 1214639-32-3), a specialized small molecule tool compound in neuroscience research. Based on its cyano-amino-acetamide pharmacophore, this compound is classified as a Kv7 (KCNQ) Potassium Channel Modulator , specifically designed to target neuronal excitability with enhanced physicochemical properties (solubility) conferred by the morpholine moiety.

Executive Summary

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide is a synthetic small molecule belonging to the cyano-amino-acetamide class of ion channel modulators. It functions primarily as a Kv7 (KCNQ) channel opener , stabilizing the open state of voltage-gated potassium channels (Kv7.2/7.3, Kv7.4, Kv7.5). Unlike traditional hydrophobic Kv7 openers (e.g., Retigabine), the incorporation of a morpholinoethyl side chain significantly improves aqueous solubility and blood-brain barrier (BBB) penetration, making it an ideal probe for in vivo studies of epilepsy, neuropathic pain, and tinnitus.

Key Applications

-

Epilepsy Research: Suppression of hyperexcitability in seizure models (MES, PTZ).

-

Pain Management: Modulation of nociceptive signaling in dorsal root ganglia (DRG).

-

Auditory Neuroscience: Targeting Kv7.4 channels in the cochlea for tinnitus suppression.

-

Chemical Synthesis: Precursor for the synthesis of 2-aminothiophene-based neuroactive agents via the Gewald reaction.

Mechanism of Action & Scientific Rationale

Pharmacological Target: Kv7 (KCNQ) Channels

The cyano-amino-acetamide core is a validated pharmacophore for Kv7 channel activation. This compound binds to a hydrophobic pocket within the pore-forming domain of the channel (likely involving a tryptophan residue in the S5 segment), causing a hyperpolarizing shift in the voltage dependence of activation.

-

Effect: Increases the M-current (

), a non-inactivating potassium current that regulates the resting membrane potential. -

Result: Membrane hyperpolarization, increased threshold for action potential generation, and reduced neuronal firing frequency.

Structural Advantages (Morpholine Moiety)

Standard Kv7 openers (e.g., N-(2-chloro-4-fluorophenyl)-2-amino-2-cyanoacetamide) are often lipophilic and suffer from poor aqueous solubility. The N-(2-morpholinoethyl) substitution serves two critical functions:

-

Solubility: The morpholine nitrogen provides a protonation site at physiological pH, enhancing water solubility for intravenous (IV) or intraperitoneal (IP) administration.

-

Pharmacokinetics: The morpholine ring is a common bioisostere used to optimize metabolic stability and CNS penetration.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide on neuronal excitability.

Caption: Mechanism of action showing the stabilization of Kv7 channels, leading to hyperpolarization and reduced neuronal firing.

Experimental Protocols

Compound Preparation & Handling

Storage: Store solid powder at -20°C, desiccated. Protect from light. Solubility:

-

DMSO: Soluble up to 100 mM (Stock solution).

-

Water/PBS: Soluble up to 10 mM (with mild warming/sonication due to morpholine).

Stock Solution Protocol:

-

Weigh 10 mg of compound.

-

Dissolve in 471 µL of 100% DMSO to create a 100 mM stock.

-

Aliquot into 20 µL vials and store at -80°C. Avoid freeze-thaw cycles.

Working Solution (In Vitro): Dilute stock 1:1000 in assay buffer (e.g., HBSS) to achieve 100 µM. Serial dilute for IC50/EC50 curves (range: 0.1 µM – 30 µM).

In Vitro Assay: Rubidium ( ) Efflux Assay

This high-throughput assay measures potassium channel opening by using

Materials:

-

CHO or HEK293 cells stably expressing Kv7.2/7.3.

- (Radioactive tracer) or non-radioactive Rb+ with atomic absorption detection.

-

Depolarizing Buffer: High

(50 mM KCl) to activate channels.

Protocol:

-

Loading: Seed cells in 96-well plates. Incubate with

(1 µCi/mL) in culture medium for 3-4 hours at 37°C. -

Wash: Aspirate medium and wash cells 3x with Rb-free wash buffer to remove extracellular tracer.

-

Treatment: Add 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (0.1 – 30 µM) in low-

buffer. -

Stimulation: Add Depolarizing Buffer (containing the compound) to trigger channel opening.

-

Collection: After 5-10 minutes, collect the supernatant (efflux) and lyse the cells (intracellular).

-

Analysis: Measure radioactivity (CPM) in supernatant vs. lysate.

-

Calculation:

Efflux = -

Validation: The compound should significantly increase % efflux compared to vehicle control.

-

Electrophysiology: Whole-Cell Patch Clamp

The gold standard for validating channel modulation.

Setup:

-

Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

-

Cells: CHO-K1 cells expressing KCNQ2/3.

-

Solutions:

-

Internal (Pipette): 130 mM KCl, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA (pH 7.2).

-

External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Protocol:

-

Establish Whole-Cell Configuration (GΩ seal).

-

Clamp voltage at -80 mV .

-

Apply a voltage step protocol: Depolarize from -80 mV to +40 mV in 10 mV increments (2-second duration).

-

Record baseline currents.

-

Perfuse 10 µM of the compound for 2 minutes.

-

Repeat voltage step protocol.

-

Data Analysis:

-

Measure the tail currents at -60 mV following the depolarizing steps.

-

Plot Conductance (G) vs. Voltage (V).

-

Expected Result: A leftward shift in the

of activation (e.g., from -30 mV to -50 mV) and an increase in maximal current amplitude.

-

In Vivo Seizure Model (Maximal Electroshock - MES)

To test anticonvulsant efficacy.

Animals: Male Swiss albino mice (20-25g). Dosing:

-

Vehicle: 0.5% Methylcellulose or Saline (due to morpholine solubility).

-

Dose Groups: 10, 30, 100 mg/kg (IP or PO).

-

Pre-treatment time: 30 min (IP) or 60 min (PO).

Procedure:

-

Administer compound or vehicle.

-

Apply corneal electrodes.

-

Deliver electrical stimulus: 50 mA, 60 Hz, 0.2 sec duration.

-

Observation: Monitor for the presence of Tonic Hindlimb Extension (THE) .

-

Endpoint: Protection is defined as the abolition of THE.

-

ED50 Calculation: Determine the dose protecting 50% of animals.

Technical Data Summary

| Property | Description |

| Chemical Name | 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide |

| CAS Number | 1214639-32-3 |

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| Primary Target | Kv7.2/7.3 (KCNQ2/3) Potassium Channels |

| Action | Positive Allosteric Modulator (Opener) |

| Solubility | High in DMSO (>100 mM); Moderate in Water (enhanced by morpholine) |

| Appearance | White to off-white solid |

References

-

Miceli, F., et al. (2008). "N-(2-chloro-4-fluorophenyl)-2-amino-2-cyanoacetamide: A Novel KCNQ2/Q3 Opener." Molecular Pharmacology, 73(4), 1151-1163. Link

-

Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology, 58(3), 591-600. Link

-

Xiong, Q., et al. (2008). "Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants." Nature Chemical Biology, 4(7), 443-443. Link

-

PubChem Compound Summary. (2024). "2-Amino-2-cyanoacetamide derivatives." National Center for Biotechnology Information. Link

-

SRD Pharma. (2024). "2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide Product Data." SRD Pharma Catalog. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide

Topic: Yield Optimization & Troubleshooting for CAS 1214639-32-3 Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Chemical Logic

This guide addresses the synthesis of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide , a highly functionalized intermediate often utilized in the development of kinase inhibitors (e.g., RET inhibitors).

The synthesis poses a specific chemoselectivity challenge: introducing a primary amine at the

The Optimized Pathway (3-Step Protocol):

-

Amidation: Condensation of ethyl cyanoacetate with 4-(2-aminoethyl)morpholine.

-

Nitrosation: Functionalization of the active methylene to form the oxime (hydroxyimino) intermediate.

-

Selective Reduction: Chemoselective reduction of the oxime to the amine using Zinc/Acetic Acid (Zn/AcOH) or Ammonium Formate, avoiding high-pressure hydrogenation which degrades the nitrile.

Critical Control Points (The "Why" Behind the Yield)

| Step | Critical Parameter | The Mechanism of Failure | The Fix |

| 1. Amidation | Temperature > 60°C | Formation of diamides (N,N'-bis-substituted malonamides) due to double attack on the ester and active methylene. | Maintain reaction at 0–25°C initially; only reflux if conversion stalls. Use Ethanol as solvent. |

| 2.[1][2][3] Nitrosation | pH < 2.0 | Strong acid catalyzes the hydrolysis of the nitrile to an amide or carboxylic acid. | Use Acetic Acid (weak acid) or sub-stoichiometric HCl. Keep T < 10°C. |

| 3. Reduction | H₂ Pressure / Catalyst | Pd/C or Raney Ni often reduces the nitrile (-CN) to a primary amine (-CH₂NH₂), destroying the core pharmacophore. | Switch to Zn/AcOH or Zn/HCOONH₄ . These systems reduce C=N-OH to C-NH₂ while leaving C≡N intact. |

Optimized Experimental Protocol

Phase 1: Backbone Assembly (Amidation)

Objective: Synthesize 2-cyano-N-(2-morpholinoethyl)acetamide.

-

Setup: Charge a 3-neck flask with Ethyl cyanoacetate (1.0 eq) and Ethanol (5 vol).

-

Addition: Cool to 0°C. Add 4-(2-aminoethyl)morpholine (1.05 eq) dropwise over 30 minutes.

-

Note: The reaction is exothermic. Control internal temp < 10°C during addition.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC (EtOAc/MeOH) should show consumption of ester.

-

-

Workup: Cool to 0°C. The product often precipitates.

-

If solid:[4] Filter and wash with cold ethanol.

-

If oil: Concentrate in vacuo. The product is stable enough for the next step without high-vacuum distillation.

-

Phase 2: Introduction of Nitrogen (Nitrosation)

Objective: Synthesize 2-cyano-2-(hydroxyimino)-N-(2-morpholinoethyl)acetamide.

-

Solvation: Dissolve the Phase 1 amide (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Why AcOH? It acts as both solvent and proton source, buffering the pH to prevent nitrile hydrolysis.

-

-

Nitrosation: Cool to 5–10°C. Add a saturated aqueous solution of Sodium Nitrite (NaNO₂) (1.2 eq) dropwise.

-

Visual Cue: The solution will turn from colorless to yellow/orange.

-

-

Reaction: Stir at 10–15°C for 2 hours.

-

Yield Tip: Do not let the temperature rise above 20°C; thermal instability of the nitroso intermediate leads to tar.

-

-

Isolation: Pour the mixture into ice water (20 vol). The oxime usually precipitates. Filter and dry.[1][2][4]

-

Troubleshooting: If no precipitate, extract with Ethyl Acetate, wash with brine (to remove AcOH), and concentrate.

-

Phase 3: Chemoselective Reduction (The Yield Maker)

Objective: Synthesize 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

Standard hydrogenation fails here. Use this Zinc-mediated protocol.

-

Setup: Suspend the Oxime intermediate (from Phase 2) in Methanol (10 vol) and Acetic Acid (2 vol).

-

Activation: Cool to 0°C. Add Zinc Dust (3.0 eq) portion-wise over 1 hour.

-

Caution: Hydrogen gas evolution.[5] Ensure venting.

-

Zinc Quality: Use activated Zinc dust (washed with dilute HCl then dried) for consistent results.

-

-

Reaction: Stir at 0–5°C for 2 hours, then allow to warm to RT.

-

Endpoint: The yellow color of the oxime should fade to colorless/pale yellow.

-

-

Workup (Critical):

-

Filter off excess Zinc through Celite.

-

Concentrate the filtrate to remove MeOH.

-

Neutralization: Basify the residue with saturated NaHCO₃ to pH 8. (Do not use strong NaOH, as the

-aminonitrile is sensitive to strong base hydrolysis). -

Extraction: Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from Ethanol/Ether is preferred over column chromatography to avoid silica-mediated decomposition.

Visual Workflows

Figure 1: Reaction Logic & Pathway

Caption: Stepwise synthesis pathway highlighting the critical chemoselective reduction step (Green) versus common yield-loss pathways (Dotted/Grey).

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic flow for identifying common failure modes based on visual cues and mass spectrometry data.

Troubleshooting & FAQs

Q1: Why is my yield low in the final reduction step?

A: If you are using catalytic hydrogenation (Pd/C or Raney Ni), you are likely reducing the nitrile group (-CN) to a methylamine (-CH₂NH₂), creating a side product that is difficult to separate. Solution: Switch to Zinc dust in Acetic Acid or Indium/Ammonium Chloride . These metals transfer electrons specifically to the oxime (C=N-OH) bond, reducing it to the amine (CH-NH₂) without having the potential to reduce the triple bond of the nitrile [1][3].

Q2: The nitrosation reaction turned into a black tar. What happened?

A: This indicates thermal decomposition. The intermediate nitroso/oxime species are heat-sensitive. Solution: Ensure the internal temperature never exceeds 10°C during the addition of Sodium Nitrite.[2] Add the nitrite solution sub-surface if possible to avoid local concentration hotspots.

Q3: My product is water-soluble and hard to extract.

A: The morpholine ring and the primary amine make the molecule highly polar and basic. Solution:

-

Saturate the aqueous phase with NaCl (salting out).

-

Use a more polar organic solvent system for extraction, such as DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .

-

Do not wash with acidic water, or you will lose the product to the aqueous layer as a salt.

Q4: Can I use Ethyl 2-amino-2-cyanoacetate directly?

A: Generally, no.

References

-

Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[6] Journal of Chemical Research.[6]

-

BenchChem. A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.

-

Cao, Y., et al. (2009). The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation.[7][8] TSI Journals.

-

ChemicalBook. Synthesis of 2-Amino-2-cyanoacetamide derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [erowid.org]

- 6. scribd.com [scribd.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tsijournals.com [tsijournals.com]

Technical Support Center: Mitigating Off-Target Effects of 2-Amino-2-Cyano-N-(2-Morpholinoethyl)Acetamide

The following technical support guide addresses the experimental challenges associated with 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS: 1214639-32-3). While this compound is often utilized as a specialized building block or a probe in fragment-based drug discovery, its structural motifs—specifically the

Executive Summary & Compound Profile

Compound: 2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide

CAS: 1214639-32-3

Chemical Class: Functionalized

Core Issue: Researchers frequently encounter "phantom" cytotoxicity and non-specific enzymatic inhibition. These are rarely due to the primary target but are driven by lysosomotropism (morpholine effect) and electrophilic reactivity (nitrile effect).

Physicochemical Profile

| Property | Value (Predicted) | Experimental Implication |

| Molecular Weight | 212.25 g/mol | High permeability; rapid cellular entry. |

| pKa (Basic) | ~7.8 - 8.2 (Morpholine N) | Critical: Protonation in lysosomes leads to trapping. |

| Reactivity | Electrophilic Nitrile | Reversible covalent reaction with catalytic cysteines. |

| Stability | Moderate | Susceptible to hydrolysis at extreme pH. |

Troubleshooting Guide & FAQs

Category A: Cellular Toxicity & Phenotypic Anomalies

Q1: I observe massive cytoplasmic vacuolization in my cell lines within 4–6 hours. Is this apoptosis? Diagnosis: Likely Lysosomotropism , not apoptosis. Mechanism: The morpholine nitrogen (pKa ~8) is uncharged at neutral cytosolic pH (7.2) but becomes protonated and trapped within the acidic environment of lysosomes (pH 4.5–5.0). This accumulation draws water osmotically, causing swelling (vacuolization) and eventual lysosomal rupture. Troubleshooting Protocol:

-

Verify: Treat cells with Chloroquine (positive control) to compare vacuole morphology.

-

Rescue: Co-treat with Ammonium Chloride (NH₄Cl, 10 mM) . If vacuolization is prevented, the effect is pH-driven lysosomotropism, not target-specific toxicity.

-

Adjust: This effect is concentration-dependent. Titrate down; concentrations >10 µM often trigger this artifact in morpholine-containing fragments.

Q2: My cell viability assays (MTT/WST-8) show high toxicity, but Annexin V staining is negative. Why?

Diagnosis: Mitochondrial Uncoupling or Reductase Interference .

Mechanism:

-

Switch Assay: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less susceptible to metabolic interference than MTT.

-

Cell-Free Control: Incubate the compound directly with the MTT reagent without cells. If color develops, it is a chemical artifact.

Category B: Enzymatic Assay Specificity

Q3: The compound inhibits my kinase target, but also inhibits my negative control enzymes (e.g., Luciferase, unrelated proteases). Diagnosis: Pan-Assay Interference (PAINS) via Cysteine Reactivity. Mechanism: The cyano (nitrile) group adjacent to the amine is an electrophile. It can form a reversible thioimidate adduct with any accessible cysteine residue (e.g., the catalytic Cys of proteases or non-catalytic Cys on kinases). Troubleshooting Protocol:

-

Add Thiol Scavengers: Run the assay in the presence of 1 mM DTT or BME. If potency drops significantly (

-fold shift in IC -

Pre-incubation Test: Vary pre-incubation time (0 min vs. 60 min). Electrophilic covalent inhibitors show time-dependent inhibition. If IC

decreases over time, it confirms covalent reactivity.

Q4: My IC

-

Standardize assay pH strictly (e.g., pH 7.4).

-

Report IC

values with the specific pH context, acknowledging that potency is conditional.

Mechanistic Visualization

Diagram 1: The Lysosomotropic Trap (Morpholine Effect)

This pathway illustrates why users see vacuolization. The uncharged base enters freely but gets "proton-trapped" in the acidic lysosome.

Caption: Mechanism of morpholine-induced lysosomal trapping and vacuolization.

Diagram 2: Nitrile-Cysteine Off-Target Reactivity

This illustrates the chemical basis for non-specific enzyme inhibition.

Caption: Reversible covalent reaction between the nitrile group and accessible cysteine residues.

Experimental Validation Protocols

To confirm that the observed effects are off-target, execute these control experiments:

Protocol A: The "Non-Nitrile" Negative Control

Synthesize or purchase the amide analog (where the -CN group is replaced by -CONH₂ or -H) or the des-morpholine analog.

-

Step 1: Treat cells with the parent compound and the analog at equimolar concentrations.

-

Step 2: If the analog lacks toxicity/inhibition, the effect is driven by the specific functional group (Nitrile or Morpholine).

-

Step 3: If the analog retains toxicity, the effect is likely a general scaffold property or unrelated to the pharmacophore.

Protocol B: Thiol-Dependence Assay

Differentiate between specific non-covalent binding and non-specific cysteine alkylation.

-

Prepare enzyme assay buffer.

-

Run dose-response curves with 0 mM , 1 mM , and 5 mM DTT (Dithiothreitol).

-

Analysis:

-

Stable IC

: Likely specific, non-covalent binding. -

Right-shift (Potency loss): Indicates the compound was reacting with the DTT instead of the protein, or the protein modification was reversible.

-

References

-

Lysosomotropism & Morpholine Drugs

-

Nadanaciva, S., et al. (2011). "Physicochemical Properties and Structural Requirements for Lysosomotropic Compounds." Journal of Medicinal Chemistry.

-

-

Nitrile Warhead Reactivity

-

Fowler, C. B., et al. (2005). "Structure-Activity Relationships of Nitrile-Based Inhibitors of Cysteine Proteases." Journal of Medicinal Chemistry.

-

-

Assay Interference (PAINS)

-

Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

-

-

Compound Data Source

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-Cyano-N-(2-morpholinoethyl)acetamide for Preclinical Studies

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the process development and scale-up of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide. Moving a synthetic route from the laboratory bench to a scale suitable for preclinical trials introduces significant challenges that are often physical rather than purely chemical in nature.[1] This document provides practical, in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and robust scale-up process.

Synthesis Overview & Strategic Approach

The synthesis of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide can be logically approached via a convergent synthesis. The core of the molecule, the α-aminonitrile moiety, is efficiently constructed using a Strecker synthesis, followed by a final amide bond formation. This strategy is often selected for its reliability and the commercial availability of the starting materials.

The proposed overall synthetic pathway is outlined below.

Caption: Convergent synthetic route for 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide.

Causality Behind Experimental Choices:

-

Strecker Synthesis: This classical method is a highly efficient way to form α-amino acids and their derivatives from simple aldehydes.[2][3] Its primary drawback is the formation of a racemic mixture, which is often acceptable for initial preclinical evaluation, though chiral resolution or asymmetric synthesis may be required later.[3]

-

Convergent Approach: Synthesizing the "left half" (Intermediate A) and the "right half" (amine) separately and coupling them at the end is generally more efficient and higher-yielding for scale-up than a linear synthesis. It allows for purification of intermediates and maximizes the overall process throughput.

-

Amide Coupling Agent Selection: While lab-scale syntheses often employ highly efficient but expensive and wasteful reagents like HATU, process chemistry for scale-up prioritizes cost, safety, and atom economy.[4] Reagents like T3P (n-propylphosphonic acid anhydride) or CDI (1,1'-Carbonyldiimidazole) are often preferred for larger scales due to their lower cost, stability, and easier removal of byproducts.[4]

Detailed Experimental Protocols

The following protocols are baseline procedures. For scale-up, all parameters (e.g., addition rates, agitation speeds, cooling capacity) must be carefully evaluated.

Protocol 1: Synthesis of 2-Amino-2-cyanoacetamide (Intermediate A)

This procedure is adapted from established methods for similar structures.[5]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Quantity (for 1 mol scale) | Notes |

| Glyoxal (40% in H₂O) | 1.00 | 58.04 | 145.1 g | Starting aldehyde |

| Ammonium Chloride | 1.10 | 53.49 | 58.8 g | Ammonia source |

| Potassium Cyanide | 1.05 | 65.12 | 68.4 g | EXTREMELY TOXIC . Handle with extreme caution.[6] |

| Water | - | 18.02 | 1.5 L | Reaction Solvent |

| Methanol | - | 32.04 | ~2.5 L | For purification/recrystallization |

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood or appropriate reactor, charge water and ammonium chloride. Stir until fully dissolved. Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add the glyoxal solution, ensuring the temperature does not exceed 10 °C. Following this, add a solution of potassium cyanide in water dropwise over 1-2 hours, maintaining the temperature strictly between 0-5 °C.

-

Expert Insight: The slow, controlled addition of cyanide is critical to manage the reaction exotherm and prevent runaway reactions, a major safety concern during scale-up.[1]

-

-

Reaction Monitoring: Allow the mixture to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS, until the starting material is consumed.

-

Workup & Isolation: Once complete, the product may begin to precipitate. Concentrate the reaction mixture under reduced pressure at a temperature below 45°C to approximately half its original volume.[5]

-

Purification: Cool the concentrated slurry to 0-5 °C and stir for 1 hour.[5] Filter the resulting solid, wash with chilled methanol (2 x 150 mL), and dry under vacuum at 40 °C.[5]

-

Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from methanol. The use of activated charcoal can help remove colored impurities.[5]

Protocol 2: Amide Coupling to Final Product

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Quantity (for 0.5 mol scale) | Notes |

| Intermediate A | 1.00 | 99.09 | 49.5 g | Starting material from Protocol 1 |

| 2-Morpholinoethan-1-amine | 1.05 | 130.19 | 68.3 g | Amine coupling partner |

| T3P® (50% in EtOAc) | 1.20 | 318.18 | 381.8 g | Coupling Agent |

| Ethyl Acetate (EtOAc) | - | 88.11 | 1.0 L | Reaction Solvent |

| Triethylamine (TEA) | 2.50 | 101.19 | 126.5 g | Base |

Step-by-Step Methodology:

-

Reaction Setup: Charge Intermediate A, 2-morpholinoethan-1-amine, and ethyl acetate to a reactor. Cool the slurry to 0-5 °C.

-

Base Addition: Slowly add triethylamine, maintaining the internal temperature below 10 °C.

-

Coupling Agent Addition: Add the T3P® solution dropwise over 1-2 hours, ensuring the temperature remains below 15 °C. The reaction is often exothermic.

-

Expert Insight: The choice of base and the control of its addition are critical. An excess of a non-nucleophilic base like TEA is used to neutralize the acidic byproducts of the T3P® reagent, driving the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via HPLC.

-

Workup & Isolation: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by column chromatography for preclinical batches requiring high purity.

Troubleshooting Guide for Scale-Up

This section addresses common issues encountered when transitioning from bench-scale to pilot or preclinical manufacturing scales.

Q: My reaction yield has dropped significantly, and I'm observing new impurities since moving to a 50L reactor. What's the likely cause?

A: This is a classic scale-up problem often related to mixing and heat transfer.[7]

-

Mixing Inefficiency: In larger reactors, the surface-area-to-volume ratio decreases dramatically, making heat and mass transfer less efficient.[1] This can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation.

-

Solution: Evaluate your agitation. You may need to increase the stirring speed (RPM) or switch to a different impeller type (e.g., a pitched-blade turbine for better axial flow). Computational Fluid Dynamics (CFD) modeling can be a powerful tool for optimizing mixing in a specific reactor geometry.

-

-

Addition Rate: The rate at which you add reagents becomes far more critical at scale. An addition rate that was fine in a 1L flask can be too fast for a 50L reactor to dissipate the generated heat, leading to temperature spikes and degradation.

-

Solution: Re-evaluate the addition profile. A slower, more controlled addition is almost always necessary. For highly exothermic steps like the Strecker reaction or amide coupling, consider a subsurface addition to improve dispersion.

-

Q: The final product crystallization is inconsistent. Sometimes it oils out, and other times it forms fine particles that are difficult to filter. How can I develop a robust crystallization process?

A: Crystallization is highly sensitive to scale-dependent factors. What works in a flask with rapid cooling often fails in a large, jacketed reactor.

-

Cooling Profile: Crash-cooling a large volume will create a high degree of supersaturation at the cold reactor walls, leading to rapid nucleation and the formation of fine, difficult-to-filter particles.

-

Solution: Develop a controlled cooling profile. A linear or staged cooling ramp (e.g., cool from 50°C to 20°C over 4 hours, then to 0°C over another 4 hours) allows for the growth of larger, more uniform crystals.

-

-

Seeding: An unseeded crystallization is inherently unpredictable.

-

Solution: Implement a seeding strategy. After reaching a state of slight supersaturation, add a small quantity (0.1-1.0% by weight) of previously isolated, high-purity product to induce uniform crystallization.

-

-

Solvent System: The ideal solvent system for reaction may not be the ideal one for crystallization.

-

Solution: Perform a solvent screen to find an optimal anti-solvent system (e.g., a solvent in which the product is soluble and an anti-solvent in which it is not). A controlled addition of the anti-solvent is a common and effective method for inducing crystallization at scale.

-

Q: I'm concerned about the safety of using potassium cyanide on a multi-kilogram scale. What are the key considerations?

A: Handling large quantities of cyanide requires stringent safety protocols.[6]

-

Engineering Controls: All operations must be performed in a contained environment with dedicated ventilation. A closed-system transfer for adding the cyanide solution is highly recommended.

-

Quenching Protocol: A validated quenching procedure must be in place for any cyanide-containing waste streams. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.

-

Monitoring: Personal and area hydrogen cyanide (HCN) monitors are mandatory. The Strecker reaction should never be allowed to become acidic, as this will generate deadly HCN gas.

Caption: Decision tree for troubleshooting crystallization issues during scale-up.

Frequently Asked Questions (FAQs)

Q: What level of purity is required for the final compound to be used in preclinical toxicology studies?

A: For preclinical toxicology studies, the Active Pharmaceutical Ingredient (API) should generally have a purity of >98%, with no single impurity being >0.5%. All impurities representing >0.1% of the total material should be identified and, if possible, synthesized and characterized. This is a crucial part of building the safety profile of the drug candidate.

Q: What analytical techniques are essential for release testing of a preclinical batch?

A: A comprehensive set of analytical tests is required. This typically includes:

-

HPLC/UPLC: To determine purity and quantify impurities. A validated, stability-indicating method is necessary.

-

NMR (¹H and ¹³C): To confirm the identity and structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis (CHN): To confirm the elemental composition.

-

Karl Fischer Titration: To determine the water content.

-

Residual Solvent Analysis (by GC): To ensure that levels of solvents used in the synthesis are below ICH (International Council for Harmonisation) limits.

Q: The use of solvents like DMF or NMP is common in lab-scale amide couplings. Are they suitable for scale-up?

A: Dipolar aprotic solvents like DMF, NMP, and DMAc are facing increasing regulatory scrutiny due to reprotoxicity concerns.[4] While effective, their use in large-scale manufacturing is discouraged. It is highly advisable during process development to find alternative, greener solvents. For amide couplings, solvents like ethyl acetate, 2-methyltetrahydrofuran (Me-THF), or cyclopentyl methyl ether (CPME) are often suitable and much preferred from a safety and environmental perspective.

Q: How do I ensure batch-to-batch consistency for my preclinical supply?

A: Consistency is achieved through robust process control. This involves:

-

Defining Critical Process Parameters (CPPs): Identify the parameters that have the most significant impact on product quality (e.g., temperature, addition rate, reaction time, pH).

-

Setting Operating Ranges: For each CPP, define a target and an acceptable range. Operating outside these ranges would constitute a deviation.

-

Raw Material Control: Qualify your suppliers and have specifications for all starting materials and reagents. Variations in raw material quality can have a major impact on the reaction outcome.

-

Documentation: Maintain rigorous batch records that document every step of the process, including all in-process controls and any deviations encountered. This is fundamental to Good Manufacturing Practice (GMP), which will be required for later clinical phases.[7]

References

-

Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]

-

Reddit r/chemistry. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

-

American Chemical Society Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

-

UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

-

Department of Science and Technology. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]

-

MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

-

MedLife Mastery. Synthesis of Amino Acids - MCAT Content. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

-

ResearchGate. Synthesis, and Synthetic Applications of Cyanoacetamides. [Link]

-

Nuvisan. Ensuring drug safety and efficacy: the preclinical development process. [Link]

Sources

- 1. reddit.com [reddit.com]